

# optimizing yield and purity of 4-Cyanotetrahydro-4H-pyran

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## Compound of Interest

Compound Name: 4-Cyanotetrahydro-4H-pyran

Cat. No.: B1314638

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## Technical Support Center: 4-Cyanotetrahydro-4H-pyran

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of **4-Cyanotetrahydro-4H-pyran**.

## Frequently Asked Questions (FAQs)

**Q1:** What is the most common and high-yielding method for synthesizing **4-Cyanotetrahydro-4H-pyran**?

**A1:** The most widely reported high-yielding method is the dehydration of Tetrahydro-2H-pyran-4-carboxamide using thionyl chloride (SOCl<sub>2</sub>). This method has been shown to produce yields of up to 94%.<sup>[1][2]</sup>

**Q2:** What are the key physical and chemical properties of **4-Cyanotetrahydro-4H-pyran**?

**A2:** **4-Cyanotetrahydro-4H-pyran** is typically a colorless to light yellow liquid.<sup>[3]</sup> It is soluble in water and most organic solvents. Key properties are summarized in the table below.

**Q3:** What are the primary uses of **4-Cyanotetrahydro-4H-pyran**?

A3: It serves as a crucial intermediate in the synthesis of pharmaceuticals.[3] Specifically, it is used in the preparation of substituted amide compounds that act as farnesoid X receptor modulators.[1] Its structure is valuable for creating more complex molecules in drug discovery.  
[3]

Q4: Is **4-Cyanotetrahydro-4H-pyran** stable?

A4: Yes, it is a relatively stable compound under normal storage conditions and is not particularly sensitive to light and air.[4] However, prolonged exposure to strong acids or bases can lead to hydrolysis of the nitrile group.

Q5: What safety precautions should be taken when synthesizing **4-Cyanotetrahydro-4H-pyran**?

A5: The synthesis involves thionyl chloride, which is a corrosive and toxic reagent that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Care should be taken to use a dry apparatus and reagents to prevent vigorous reactions and the release of toxic gases like HCl and SO<sub>2</sub>.

## Troubleshooting Guide

Problem 1: Low or No Yield of **4-Cyanotetrahydro-4H-pyran**

Possible Cause	Suggested Solution
Incomplete reaction	- Ensure the reaction is refluxed for the recommended duration (e.g., 4 hours).- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Use a sufficient excess of thionyl chloride as specified in the protocol.
Wet reagents or glassware	- Thoroughly dry all glassware in an oven before use.- Use anhydrous solvents and ensure the starting amide is dry. Thionyl chloride reacts violently with water.
Degradation of starting material or product	- Avoid excessively high temperatures during reflux.- During workup, ensure the temperature is controlled when quenching the reaction with ice.
Inefficient extraction	- Perform multiple extractions (e.g., 3 times) with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product from the aqueous phase.- Ensure the pH of the aqueous layer is appropriately adjusted (to ~14) to maximize the partitioning of the product into the organic layer. <a href="#">[1]</a> <a href="#">[2]</a>

Problem 2: Impure Product (e.g., presence of starting material or side products)

Possible Cause	Suggested Solution
Unreacted Tetrahydro-2H-pyran-4-carboxamide	- Increase the reaction time or the amount of thionyl chloride.- If the starting material is still present after the reaction, it can often be removed by column chromatography on silica gel.
Hydrolysis of the nitrile to the corresponding carboxylic acid	- This can occur during the aqueous workup, especially if the conditions are not basic enough. Maintain a high pH (~14) during the workup to keep the carboxylic acid as its salt in the aqueous layer.[1][2]- Minimize the time the product is in contact with the aqueous phase.
Residual solvent	- After extraction, ensure the organic phase is thoroughly dried over an anhydrous drying agent like sodium sulfate.- Remove the solvent under reduced pressure, possibly with gentle heating.
Colored impurities	- The product is typically a light yellow oil. If significant color is present, consider purification by distillation under reduced pressure or column chromatography.

## Data Presentation

Table 1: Physicochemical Properties of **4-Cyanotetrahydro-4H-pyran**

Property	Value
CAS Number	4295-99-2[5]
Molecular Formula	C <sub>6</sub> H <sub>9</sub> NO[3]
Molecular Weight	111.14 g/mol [3]
Appearance	Colorless to light yellow liquid[3][6]
Boiling Point	82-83 °C at 10 Torr[6]
Density	~0.944 g/mL[4]
Solubility	Soluble in water and most organic solvents[4]

Table 2: Summary of a High-Yield Synthesis Protocol

Parameter	Value
Starting Material	Tetrahydro-2H-pyran-4-carboxamide
Reagent	Thionyl chloride (SOCl <sub>2</sub> )
Reaction Time	4 hours
Reaction Temperature	Reflux
Yield	94%[1][2]
Purification	Not required for the reported high-yield synthesis[1][2]

## Experimental Protocol

Synthesis of **4-Cyanotetrahydro-4H-pyran** from Tetrahydro-2H-pyran-4-carboxamide[1][2]

Materials:

- Tetrahydro-2H-pyran-4-carboxamide (3.0 g, 23 mmol)
- Thionyl chloride (10.0 mL, 137 mmol)

- Ethyl acetate
- 50% Sodium hydroxide solution
- Anhydrous sodium sulfate
- Ice

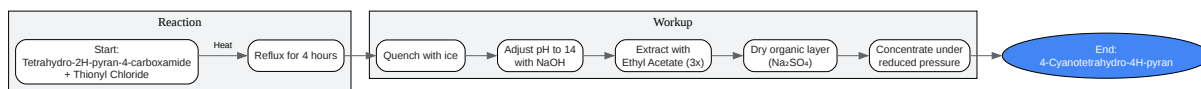
#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, slowly add thionyl chloride (10.0 mL) to Tetrahydro-2H-pyran-4-carboxamide (3.0 g).
- Stir the reaction mixture and heat it to reflux for 4 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Carefully decant the reaction mixture onto crushed ice.
- Adjust the pH of the aqueous mixture to 14 with a 50% sodium hydroxide solution.
- Extract the aqueous phase with ethyl acetate (3 x 50 mL).
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to obtain the product as a light yellow oily substance (Expected yield: ~2.4 g, 94%). The reported procedure indicates that further purification is not necessary.

#### Characterization Data:[\[1\]](#)[\[2\]](#)

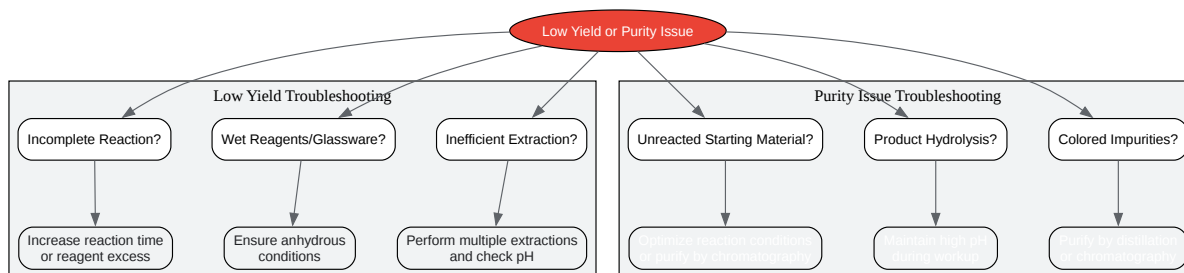
- IR ( $\nu_{\text{max}}$ ,  $\text{cm}^{-1}$ ): 2961, 2932, 2851, 2240 ( $\text{C}\equiv\text{N}$ ), 1468, 1446, 1390, 1242, 1125, 1066, 1011.
- $^1\text{H}$  NMR (500 MHz,  $\text{CDCl}_3$ ):  $\delta$  3.91 (2H, ddd), 3.61 (2H, ddd), 2.91-2.85 (1H, m), 1.99-1.92 (2H, m), 1.91-1.84 (2H, m).
- $^{13}\text{C}$  NMR (75 MHz,  $\text{CDCl}_3$ ):  $\delta$  121.2, 65.6, 28.9, 25.3.
- HRMS (ESI<sup>+</sup>): calculated for  $\text{C}_6\text{H}_{10}\text{NO}$  ( $[\text{M}+\text{H}]^+$ ): 112.0756, found: 112.0754.

## Visualizations



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Caption: Experimental workflow for the synthesis of **4-Cyanotetrahydro-4H-pyran**.



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Caption: Troubleshooting logic for optimizing the synthesis of **4-Cyanotetrahydro-4H-pyran**.

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